molecular formula C8H13N3O4S B13142749 1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid

1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid

Cat. No.: B13142749
M. Wt: 247.27 g/mol
InChI Key: BSDINXXRVLWLRV-UHFFFAOYSA-N
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Description

1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One common method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, cyclization, and hydrolysis . The reaction conditions are carefully controlled to optimize yield and purity, making the process suitable for industrial production.

Chemical Reactions Analysis

1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.

Scientific Research Applications

1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

1-Methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific sulfonylamino group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H13N3O4S

Molecular Weight

247.27 g/mol

IUPAC Name

1-methyl-4-(propylsulfonylamino)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H13N3O4S/c1-3-4-16(14,15)10-6-5-11(2)9-7(6)8(12)13/h5,10H,3-4H2,1-2H3,(H,12,13)

InChI Key

BSDINXXRVLWLRV-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CN(N=C1C(=O)O)C

Origin of Product

United States

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